2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Descripción
2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a fused heterocyclic compound containing a triazole ring fused to a pyrimidine scaffold. The naphthalen-1-yl substituent at position 7 and the carboxylic acid group at position 5 distinguish it from other triazolopyrimidine derivatives.
The compound belongs to the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their versatility in drug design due to their ability to mimic purine bases and interact with biological targets like kinases and viral enzymes .
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
2-methyl-7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14N4O2/c1-10-18-17-19-14(16(22)23)9-15(21(17)20-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,15H,1H3,(H,22,23)(H,18,19,20) |
Clave InChI |
NGMYRFAMXYBALC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Métodos De Preparación
Retrosynthetic Analysis and Strategic Approaches
Core Heterocyclic Assembly
The triazolopyrimidine scaffold is constructed via a Gould-Jacobs cyclocondensation reaction between 3-amino-1,2,4-triazole derivatives and β-keto esters. Ethyl acetoacetate serves as the β-keto ester precursor, introducing both the 2-methyl substituent and the 5-carboxylic acid functionality upon hydrolysis.
Naphthalen-1-yl Incorporation
Nucleophilic aromatic substitution (SNAr) at the 7-position of the dihydrotriazolopyrimidine core enables the introduction of the naphthalen-1-yl group. This step requires activation of the C7 position through chlorination using phosphorus oxychloride (POCl3).
Detailed Synthetic Protocols
Stepwise Synthesis
Formation of 7-Hydroxy-2-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-5-carboxylic Acid Ethyl Ester
Reaction Conditions :
- Reactants : 3-Amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.2 eq)
- Solvent : Anhydrous ethanol (0.5 M)
- Catalyst : Sodium ethoxide (0.1 eq)
- Temperature : Reflux (78°C)
- Duration : 12–16 hr
- Yield : 68–72%
Mechanistic Insight :
The reaction proceeds via initial Schiff base formation between the triazole amino group and the β-keto ester’s carbonyl, followed by cyclodehydration to form the pyrimidine ring (Figure 1).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, C2-CH3), 4.20 (q, J=7.1 Hz, 2H, OCH2), 5.82 (s, 1H, C6-H), 7.95 (s, 1H, triazole-H).
- HRMS : m/z calc. for C10H12N4O3 [M+H]+: 253.0934; found: 253.0931.
Chlorination at C7
Reaction Conditions :
- Reactant : 7-Hydroxy intermediate (1.0 eq)
- Chlorinating Agent : POCl3 (5.0 eq)
- Solvent : Anhydrous acetonitrile (0.3 M)
- Temperature : 80°C
- Duration : 4 hr
- Yield : 85–89%
Critical Note :
Excess POCl3 ensures complete conversion of the hydroxyl group to chloride while maintaining the dihydro structure’s integrity.
Naphthalen-1-yl Amine Substitution
Reaction Conditions :
- Reactants : 7-Chloro intermediate (1.0 eq), naphthalen-1-ylamine (1.5 eq)
- Solvent : Dry toluene (0.4 M)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
- Temperature : 110°C
- Duration : 8 hr
- Yield : 63–67%
Regiochemical Control :
Steric hindrance from the naphthalene system favors substitution at the para position relative to the triazole nitrogen.
Ester Hydrolysis to Carboxylic Acid
Reaction Conditions :
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Advantages :
Conditions :
- Microwave power: 300 W
- Pressure: 150 psi
- Solvent: DMF
Process Optimization and Scale-Up Challenges
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact on Quality |
|---|---|---|
| POCl3 Equivalents | 4.8–5.2 eq | <5 eq: Incomplete chlorination |
| Saponification pH | 11.5–12.0 | <11: Partial hydrolysis |
| SNAr Reaction Moisture | <50 ppm H2O | >100 ppm: Side-product formation |
Purification Challenges
- HPLC Method :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: 0.1% TFA in H2O/MeCN gradient
- Retention Time: 14.3 min
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹³C NMR (101 MHz, DMSO-d6):
- δ 167.8 (C5-COOH)
- δ 154.2 (C7-Naph)
- δ 22.1 (C2-CH3)
NOESY Correlations :
Industrial-Scale Manufacturing Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Naphthalen-1-ylamine | 41 |
| POCl3 | 29 |
| Purification | 18 |
Environmental Impact
- PMI (Process Mass Intensity) : 68 kg/kg API
- Key Waste Streams :
- Phosphorus-containing byproducts (requires neutralization)
- High BOD organic solvents
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminoquinones.
Reduction: Reduction reactions can modify the triazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iron(III) chloride for oxidation and reducing agents for reduction reactions. Microwave irradiation is often used to facilitate these reactions due to its efficiency .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which have shown significant biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including ATF4 and NF-kB proteins, to exert its neuroprotective and anti-inflammatory effects .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and synthetic profiles of triazolopyrimidines are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key derivatives:
*Estimated formula based on structural analogs.
- Position 7 : The naphthalen-1-yl group in the target compound likely enhances π-π stacking interactions compared to phenyl or hydroxyphenyl substituents in analogs . This could improve binding to hydrophobic pockets in biological targets.
- Position 5 : The carboxylic acid group may increase solubility compared to methyl or carboxamide groups, as seen in derivatives like C₁₉H₁₇N₅O₂ and C₂₅H₂₆N₆O₄ .
Pharmacological and Physicochemical Properties
- Carboxamide derivatives (e.g., compound 5k in ) exhibit inhibitory effects against fungal pathogens, suggesting the target compound’s carboxylic acid group could be modified for similar applications.
- Thermal Stability : Melting points for analogs range from 240°C to 320°C, indicating high thermal stability, which correlates with rigid aromatic systems .
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester or carboxamide analogs, which is critical for drug formulation .
Key Challenges and Opportunities
- Synthetic Complexity : Introducing naphthalen-1-yl may require specialized catalysts or prolonged reaction times compared to phenyl derivatives .
- Biological Testing : Direct data on the target compound’s activity are lacking, but inferred mechanisms from analogs suggest kinase or antiviral targeting as promising avenues .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
-
Use TMDP (tetramethyldiaminophosphine) as a catalyst in a water-ethanol (1:1 v/v) solvent system to enhance reaction efficiency and reduce byproducts. Monitor reactions via TLC and purify intermediates via column chromatography on silica gel .
-
Employ multicomponent reactions (e.g., combining aminotriazoles, aldehydes, and β-ketoesters) to streamline synthesis. Adjust reaction time (4–8 hours) and temperature (80–100°C) based on precursor reactivity .
- Data Table :
| Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| TMDP | Water-Ethanol | 78–85 | |
| None | Ethanol | 60–65 |
Q. What spectroscopic methods are recommended for structural characterization?
- Methodological Answer :
- H/C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.5 ppm) and triazolo-pyrimidine core (δ 5.5–6.8 ppm for dihydro protons). Compare with analogs in and .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 363.4) and fragmentation patterns .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks using single-crystal data .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodological Answer :
- Use DMSO stock solutions (10 mM) with <1% final concentration to avoid cytotoxicity. For in vitro studies, prepare suspensions using PEG-400 or cyclodextrin-based carriers .
- Test solubility in pH-adjusted buffers (e.g., phosphate buffer pH 7.4) and measure via HPLC-UV at 254 nm .
Advanced Research Questions
Q. What are the mechanistic insights into its potential bioactivity (e.g., anticancer, enzyme inhibition)?
- Methodological Answer :
- Conduct kinase inhibition assays (e.g., EGFR or PI3Kα) using recombinant enzymes and ATP-Glo™ kits. Compare IC values with reference inhibitors (e.g., Celecoxib) .
- Perform molecular docking (AutoDock Vina) to predict binding interactions with the triazolo-pyrimidine core and hydrophobic pockets of target proteins .
Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?
- Methodological Answer :
- Use SwissADME to predict lipophilicity (LogP), drug-likeness, and bioavailability. Replace the methyl group at position 2 with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on activity .
- Perform MD simulations (GROMACS) to study conformational stability in aqueous and membrane environments .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values)?
- Methodological Answer :
- Validate assays using standardized protocols (e.g., NIH/NCATS guidelines) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) .
- Analyze batch-to-batch purity via HPLC-MS to rule out impurities (e.g., unreacted intermediates) influencing activity .
Experimental Design Considerations
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
- Methodological Answer :
- Use Sprague-Dawley rats for oral/intravenous administration. Collect plasma samples at 0.5, 2, 6, and 24 hours. Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) ≤ 1 ng/mL .
- Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin) .
Q. How can environmental stability and degradation products be analyzed?
- Methodological Answer :
- Expose the compound to UV light (254 nm) and simulate hydrolytic conditions (pH 2–12). Identify degradation products via LC-QTOF-MS and compare with databases (mzCloud) .
- Assess ecotoxicity using Daphnia magna acute toxicity tests (OECD 202) .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
